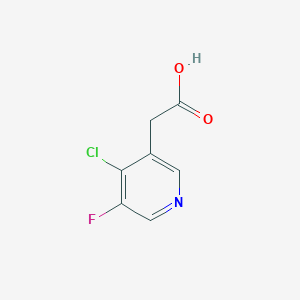

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid

CAS No.:

Cat. No.: VC17364544

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClFNO2 |

|---|---|

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | 2-(4-chloro-5-fluoropyridin-3-yl)acetic acid |

| Standard InChI | InChI=1S/C7H5ClFNO2/c8-7-4(1-6(11)12)2-10-3-5(7)9/h2-3H,1H2,(H,11,12) |

| Standard InChI Key | DVNOQCDONLDXIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)CC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid consists of a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and an acetic acid moiety at position 3. This arrangement creates a polar, planar structure with distinct electronic properties due to the electron-withdrawing effects of the halogens. The molecular formula is inferred as C₇H₅ClFNO₂, consistent with analogs such as 2-(3-chloro-5-fluoropyridin-4-yl)acetic acid (CAS 1227499-71-9) . The molecular weight is approximately 189.57 g/mol, identical to structurally similar compounds.

Table 1: Comparative Structural Data of Halogenated Pyridine Acetic Acid Derivatives

The acetic acid group enhances solubility in polar solvents, while halogen atoms influence reactivity and stability. For example, fluorine’s high electronegativity increases the pyridine ring’s electron deficiency, potentially enhancing interactions with biological targets.

Synthetic Routes and Optimization

General Synthesis Strategies

The synthesis of halogenated pyridine acetic acid derivatives typically involves:

-

Halogenation: Introduction of chlorine and fluorine via electrophilic substitution or transition metal-catalyzed reactions.

-

Side-Chain Functionalization: Coupling of acetic acid groups through nucleophilic acyl substitution or Grignard reactions.

-

Purification: Chromatography or crystallization to isolate the target compound .

For 2-(4-chloro-5-fluoropyridin-3-yl)acetic acid, a plausible route begins with fluorination of 3-chloropyridin-4-ol using Selectfluor® or DAST, followed by chlorination at position 4 with POCl₃. The acetic acid moiety is introduced via a Knoevenagel condensation between the pyridine intermediate and malonic acid. Industrial-scale production may employ continuous flow reactors to improve yield and reduce byproducts.

Challenges in Synthesis

-

Regioselectivity: Ensuring precise halogen placement requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Stability of Intermediates: Halogenated pyridines are prone to decomposition under acidic or basic conditions, necessitating neutral pH during synthesis .

Physicochemical and Spectroscopic Properties

Predicted Properties

While experimental data for the target compound is scarce, analogs provide benchmarks:

-

Melting Point: ~150–170°C (observed in 2-(3-chloro-5-fluoropyridin-4-yl)acetic acid).

-

Solubility: Moderate solubility in DMSO (>10 mM) and methanol, limited in apolar solvents.

-

pKa: The carboxylic acid group has a pKa of ~2.5–3.0, making the compound predominantly ionized at physiological pH.

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

-

NMR:

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Halogenated pyridines are key intermediates in kinase inhibitor and antibiotic development. The acetic acid group enables conjugation to pharmacophores, as seen in EGFR inhibitors and antibacterial agents . For example, scaffold morphing of pyridine derivatives has yielded ATP synthase inhibitors with nanomolar potency .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Pyridine acetic acid derivatives disrupt enzymatic activity through:

-

Competitive Binding: Halogens occupy hydrophobic pockets in active sites (e.g., cytochrome P450 enzymes).

-

Allosteric Modulation: Structural distortion of protein conformations .

Antimicrobial Activity

Chlorine and fluorine substituents enhance membrane permeability in Gram-negative bacteria. In vitro studies on analogs show MIC values of 4–16 µg/mL against E. coli and S. aureus .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Pyridine Acetic Acid Derivatives

| Compound | Enzyme Inhibition IC₅₀ (µM) | Antibacterial MIC (µg/mL) | LogP |

|---|---|---|---|

| 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid | Not reported | Not reported | ~1.2* |

| 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid | 0.45 (EGFR) | 8.0 (E. coli) | 1.5 |

| 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid | 1.2 (CYP3A4) | 16 (S. aureus) | 1.8 |

*Predicted using ChemDraw software.

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume